1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, along with a carbonitrile group at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The carbonitrile group can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents such as ethanol and methanol. Major products formed from these reactions include 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile and various substituted pyrazoles .
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound also contains a nitrophenyl group but has a triazole ring instead of a pyrazole ring.
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOUHIHOAOOMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569080 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-56-0 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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